molecular formula C51H96O6 B11940293 1,3-dipentadecanoyl-2-(9Z-octadecenoyl)-glycerol (d5)

1,3-dipentadecanoyl-2-(9Z-octadecenoyl)-glycerol (d5)

Cat. No.: B11940293
M. Wt: 810.3 g/mol
InChI Key: YUNYDLOKHYJQAT-OFSSTFKFSA-N
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Description

1,3-dipentadecanoyl-2-(9Z-octadecenoyl)-glycerol (d5) is a triacylglycerol molecule, which is a type of lipid. Triacylglycerols are composed of a glycerol backbone esterified with three fatty acid chains. This particular compound features two pentadecanoyl (C15) chains and one 9Z-octadecenoyl (oleic acid, C18:1) chain. Triacylglycerols are important for energy storage and are found in various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dipentadecanoyl-2-(9Z-octadecenoyl)-glycerol typically involves the esterification of glycerol with the respective fatty acids. The process can be carried out using chemical catalysts or enzymatic methods.

  • Chemical Synthesis

      Reactants: Glycerol, pentadecanoic acid, and oleic acid.

      Catalysts: Acid catalysts like sulfuric acid or base catalysts like sodium hydroxide.

      Conditions: The reaction is typically conducted under reflux conditions with the removal of water to drive the reaction to completion.

  • Enzymatic Synthesis

      Enzymes: Lipases are commonly used to catalyze the esterification.

      Conditions: Mild temperatures (30-50°C) and neutral pH.

Industrial Production Methods

Industrial production of triacylglycerols often involves large-scale esterification processes using either chemical or enzymatic methods. The choice of method depends on the desired purity and application of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-dipentadecanoyl-2-(9Z-octadecenoyl)-glycerol can undergo various chemical reactions, including:

    Oxidation: The unsaturated oleic acid chain can be oxidized to form hydroperoxides and other oxidation products.

    Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.

    Transesterification: The fatty acid chains can be exchanged with other fatty acids in the presence of catalysts.

Common Reagents and Conditions

    Oxidation: Oxygen or ozone, often in the presence of catalysts like transition metals.

    Hydrolysis: Water, often with acid or base catalysts.

    Transesterification: Alcohols and catalysts like sodium methoxide.

Major Products

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Hydrolysis: Free fatty acids and glycerol.

    Transesterification: New triacylglycerols with different fatty acid compositions.

Scientific Research Applications

1,3-dipentadecanoyl-2-(9Z-octadecenoyl)-glycerol has various applications in scientific research:

    Chemistry: Used as a model compound to study lipid oxidation and esterification reactions.

    Biology: Investigated for its role in cellular energy storage and metabolism.

    Medicine: Explored for its potential in drug delivery systems and as a component of lipid-based formulations.

    Industry: Used in the production of cosmetics, food additives, and biofuels.

Mechanism of Action

The mechanism of action of 1,3-dipentadecanoyl-2-(9Z-octadecenoyl)-glycerol involves its metabolism in biological systems. The compound is hydrolyzed by lipases to release free fatty acids and glycerol, which are then utilized in various metabolic pathways. The oleic acid component can be incorporated into cell membranes, influencing membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    Triolein: A triacylglycerol with three oleic acid chains.

    Tripalmitin: A triacylglycerol with three palmitic acid chains.

    Tristearin: A triacylglycerol with three stearic acid chains.

Uniqueness

1,3-dipentadecanoyl-2-(9Z-octadecenoyl)-glycerol is unique due to its specific combination of fatty acid chains, which imparts distinct physical and chemical properties. The presence of both saturated and unsaturated fatty acids can influence its melting point, stability, and reactivity compared to other triacylglycerols.

Properties

Molecular Formula

C51H96O6

Molecular Weight

810.3 g/mol

IUPAC Name

[1,1,2,3,3-pentadeuterio-1,3-di(pentadecanoyloxy)propan-2-yl] (Z)-octadec-9-enoate

InChI

InChI=1S/C51H96O6/c1-4-7-10-13-16-19-22-25-26-27-30-33-36-39-42-45-51(54)57-48(46-55-49(52)43-40-37-34-31-28-23-20-17-14-11-8-5-2)47-56-50(53)44-41-38-35-32-29-24-21-18-15-12-9-6-3/h25-26,48H,4-24,27-47H2,1-3H3/b26-25-/i46D2,47D2,48D

InChI Key

YUNYDLOKHYJQAT-OFSSTFKFSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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